(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid
Description
Significance of Chiral Piperidine (B6355638) Derivatives in Synthetic Chemistry and Biological Systems
Chiral piperidine scaffolds are core components in a large number of active pharmaceuticals. researchgate.netthieme-connect.com The significance of chirality is paramount, as biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereoselectivity towards their binding partners. nih.govresearchfloor.orgresearchgate.net Consequently, the specific stereoisomer of a chiral drug can dictate its efficacy, with different enantiomers potentially having varied, reduced, or even detrimental effects. nih.govresearchgate.net
The incorporation of chiral piperidine units into small molecules is a strategic approach in drug design for several reasons:
Modulation of Physicochemical Properties: Chirality can influence properties like solubility and crystal packing. researchgate.netthieme-connect.com
Enhancement of Biological Activity and Selectivity: A specific stereochemistry can lead to a more complementary fit with a biological target, increasing potency and selectivity. researchgate.netthieme-connect.com
Improvement of Pharmacokinetic Profiles: The three-dimensional structure can affect absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netthieme-connect.com
Reduction of Toxicity: By using a single, more active enantiomer, off-target effects can be minimized, potentially reducing toxicity associated with the racemic mixture. researchgate.netthieme-connect.com
The piperidine ring is not just a passive scaffold; it is found in numerous natural alkaloids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netnih.gov This inherent bioactivity makes the piperidine nucleus an attractive starting point for the development of new therapeutic agents. nih.gov
Role of Quaternary Chiral Centers in Molecular Design and Stereocontrol
A quaternary stereocenter is a carbon atom bonded to four non-hydrogen substituents, creating a significant point of molecular complexity and three-dimensionality. nih.govresearchgate.net These centers are characteristic features of numerous complex natural products and approved drug molecules. researchgate.netnih.gov
The construction of quaternary stereocenters is a formidable challenge in synthetic chemistry due to the substantial steric hindrance involved in bringing four non-hydrogen groups together around a single carbon atom. nih.govnih.gov Achieving stereocontrol—the precise control of the three-dimensional arrangement at this center—is a key objective in modern organic synthesis. chinesechemsoc.orgacs.orgacs.org The development of catalytic, asymmetric methods to create these centers with high enantioselectivity is a major area of research. chinesechemsoc.org
In molecular design, the incorporation of a quaternary center has profound implications:
Increased Three-Dimensionality: Moving away from "flat" aromatic structures, quaternary centers introduce rigidity and a more defined spatial arrangement of substituents, which can enhance binding to biological targets. nih.gov
Conformational Restriction: The steric bulk associated with a quaternary center can significantly limit the rotational freedom of the molecule, locking it into a more defined conformation. jst.go.jpnih.gov This pre-organization can be advantageous for receptor binding, as less entropy is lost upon binding.
Structural Novelty: Molecules featuring quaternary stereocenters occupy a larger and more complex region of chemical space, offering opportunities for novel intellectual property and the discovery of drugs with new mechanisms of action. nih.gov
Overview of α,α-Disubstituted Amino Acid Mimetics and their Chemical Utility
α,α-Disubstituted amino acids are non-proteinogenic amino acid analogues where the α-hydrogen is replaced by a second substituent. nih.govnih.govnih.gov This structural modification prevents epimerization at the α-carbon and, more importantly, imposes significant conformational constraints on the peptide backbone. jst.go.jpnih.gov
The chemical utility of these mimetics is primarily realized in the field of peptidomimetics, where they serve as powerful tools to influence the secondary structure of peptides. nih.govrsc.org By replacing standard amino acids with α,α-disubstituted analogues, chemists can induce specific, predictable conformations such as β-turns, 3(10)-helices, α-helices, or fully extended structures. jst.go.jpnih.govlsu.edu This ability to control peptide conformation is crucial for studying structure-activity relationships and for designing peptides with enhanced biological activity, stability against enzymatic degradation, and improved bioavailability. nih.govnih.gov
The synthesis of α,α-disubstituted α-amino acids is challenging due to the steric congestion around the α-carbon, making the formation of the quaternary center difficult. nih.govnih.gov Despite these challenges, their value as precursors to conformationally constrained peptides and other bioactive compounds has driven the development of numerous synthetic methodologies. nih.gov
Contextualization of (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid as a Privileged Chiral Building Block
This compound emerges at the intersection of the previously discussed concepts. It is a highly specialized chemical entity designed for use in advanced organic synthesis, particularly in the construction of modified peptides. chemimpex.com
| Feature | Significance in Chemical Synthesis |
|---|---|
| Chiral Piperidine Scaffold | Provides a conformationally constrained, six-membered ring structure, a common motif in bioactive molecules. researchgate.netnih.gov |
| Quaternary Stereocenter | The C-3 position is a fully substituted chiral center, imparting significant three-dimensionality and restricting local bond rotation. nih.govnih.gov |
| α,α-Disubstituted Amino Acid Mimetic | Functions as a non-natural, conformationally rigid amino acid analogue for incorporation into peptide chains to control their secondary structure. jst.go.jpnih.gov |
| Fmoc Protecting Group | The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group for the nitrogen atom, making the compound ideally suited for automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov |
| Benzyl (B1604629) Group | Enhances the stability and solubility of the compound and provides a non-polar side chain that can participate in hydrophobic interactions within a peptide structure. chemimpex.comchemimpex.com |
This compound is considered a "privileged chiral building block" because it combines multiple strategic elements into a single, ready-to-use reagent. chemimpex.comnbinno.com Its use allows for the direct, stereocontrolled incorporation of a conformationally constrained, benzyl-substituted piperidine residue into a growing peptide chain. chemimpex.comchemimpex.com This facilitates the development of novel peptide-based therapeutics and probes for chemical biology, where precise control over molecular architecture is essential for achieving the desired biological effect. chemimpex.com
| Property | Value |
|---|---|
| CAS Number | 1354752-82-1 chemimpex.comjk-sci.com |
| Molecular Formula | C28H27NO4 chemimpex.com |
| Molecular Weight | 441.53 chemimpex.com |
| Appearance | White solid chemimpex.com |
| Purity | ≥ 97% (HPLC) chemimpex.com |
Research Gaps and Opportunities in the Field of Conformationally Constrained Amino Acid Analogues
While significant progress has been made, the field of conformationally constrained amino acid analogues remains rich with challenges and opportunities. A primary research gap is the development of more efficient and versatile synthetic routes to access a wider diversity of these building blocks. nih.govnih.gov
Key opportunities for future research include:
Novel Scaffolds: Designing and synthesizing new cyclic and bicyclic amino acid analogues to expand the toolkit of peptide chemists, enabling the mimicry of a broader range of peptide secondary structures. jst.go.jpnih.govresearchgate.net
Synthesis Efficiency: Developing more atom-economical and scalable syntheses for these complex building blocks, which would make them more accessible for large-scale therapeutic development. google.com
Structure-Function Correlation: Systematically studying the relationship between the degree and type of conformational constraint and the resulting biological properties (e.g., receptor affinity, selectivity, and metabolic stability) to establish clearer design principles. nih.govnih.gov
The exploration of increasingly sophisticated building blocks like this compound is a direct response to the need for greater control over molecular conformation in the pursuit of new and improved peptide-based drugs and biological tools. lifechemicals.com
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(17-20-9-2-1-3-10-20)15-8-16-29(19-28)27(32)33-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,31)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGEVRAOIMFQJ-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121758 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354752-82-1 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354752-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Fmoc 3 Benzyl Piperidine 3 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
The synthetic planning for (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid involves a careful retrosynthetic analysis to identify key bond disconnections that simplify the target molecule into readily available starting materials. The primary disconnections for this target molecule are:
N-Fmoc bond: This is a standard disconnection for Fmoc-protected amines, leading back to the parent piperidine (B6355638) carboxylic acid.
C3-Benzyl bond: Disconnecting the benzyl (B1604629) group reveals a 3-piperidine carboxylic acid precursor. This strategy places emphasis on the stereoselective introduction of the benzyl group onto a pre-formed piperidine ring.
Piperidine ring bonds: A more fundamental disconnection involves breaking the piperidine ring itself. This can be approached in several ways, such as a formal sp³–sp³ disconnection, which can lead to acyclic precursors that can be cyclized. researchgate.netnih.gov For instance, a disconnection across the N1-C2 and C3-C4 bonds could lead to precursors suitable for an intramolecular Michael addition or similar cyclization strategies.
The choice of disconnection strategy is heavily influenced by the desired approach to control the stereochemistry at the C3 quaternary center.
Asymmetric Synthesis Approaches to the Piperidine Core and Quaternary Center Formation
The construction of the chiral piperidine ring containing a quaternary carbon at the C3 position is the most significant challenge in the synthesis of this compound. Several asymmetric methodologies have been developed to address this.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are temporarily incorporated into the molecular framework to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 3,3-disubstituted piperidines, phenylglycinol-derived oxazolopiperidone lactams have proven to be effective chiral auxiliaries. acs.orgresearchgate.net This approach allows for the stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net The synthesis of primary alcohols with a β-chiral center has also been achieved using an oxazolidinone auxiliary-mediated resolution, which can be applied to the synthesis of substituted piperidines. nih.gov
| Chiral Auxiliary | Application | Key Transformation |
| Phenylglycinol-derived oxazolopiperidone lactams | Synthesis of 3,3-disubstituted piperidines | Stereocontrolled alkylation |
| Oxazolidinone | Resolution of primary alcohols with β-chiral centers | Diastereoselective crystallization or chromatography |
Asymmetric Catalysis in Piperidine Ring Construction (e.g., Organocatalysis, Metal-Catalyzed Methods)
Asymmetric catalysis offers a more atom-economical approach to chiral piperidine synthesis. acs.orgacs.orgresearchgate.net
Metal-Catalyzed Methods: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org Palladium-catalyzed asymmetric C(sp³)-H arylation and olefination of lactams is another powerful method for creating chiral N-heterocycles with quaternary carbon centers. nih.gov
Organocatalysis: Chiral phosphines have been used to catalyze the [4+2] annulation of imines with allenes, providing functionalized piperidine derivatives with good stereoselectivity. acs.orgresearchgate.net
Chemoenzymatic Synthesis Routes and Biocatalytic Transformations
Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral compounds. nih.govacs.org A versatile and highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This method utilizes an amine oxidase/ene imine reductase cascade to achieve high stereoselectivity. nih.gov Additionally, a divergent synthesis of 3,5-dioxygenated piperidines has been achieved using a combination of enzyme- and ruthenium-catalyzed reactions. nih.gov
Stereoselective Introduction of the Benzyl Moiety
The stereoselective installation of the benzyl group at the C3 position is a critical step. In chiral auxiliary-mediated approaches, this is often achieved through diastereoselective alkylation of an enolate. acs.org The chiral auxiliary shields one face of the enolate, directing the incoming benzyl electrophile to the opposite face.
Another strategy involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst to yield 3-(substituted benzyl)piperidines. researchgate.net While this method is efficient, achieving high enantioselectivity can be challenging without a chiral catalyst or auxiliary.
Strategic Implementation and Deprotection of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis due to its stability to acidic conditions and its lability to bases. jocpr.comamericanpeptidesociety.orgtotal-synthesis.com
Implementation: The Fmoc group is typically introduced by reacting the free amine of the piperidine precursor with Fmoc-Cl or Fmoc-OSu in the presence of a mild base. total-synthesis.comub.edu The choice of conditions is crucial to avoid side reactions. ub.edunih.gov
Deprotection: Removal of the Fmoc group is commonly achieved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like DMF. americanpeptidesociety.org The reaction proceeds via a β-elimination mechanism. total-synthesis.com This mild deprotection condition makes the Fmoc group orthogonal to many other protecting groups used in complex molecule synthesis. jocpr.com
Optimization of Synthetic Pathways for Research-Scale Production
The efficient synthesis of this compound on a research scale requires careful optimization of each synthetic step to ensure high yield, purity, and stereochemical integrity. Key areas of optimization include the stereoselective construction of the 3,3-disubstituted piperidine core, the protection of the piperidine nitrogen with the Fmoc group, and subsequent purification strategies.
One advanced approach involves the asymmetric alkylation of a chiral piperidone precursor. For instance, a phenylglycinol-derived oxazolopiperidone lactam can be employed as a chiral scaffold. The stereoselective introduction of the benzyl and carboxymethyl groups at the C3 position can be achieved through sequential enolate alkylation. The order of substituent introduction and the configuration of the starting lactam are critical for achieving the desired (S)-configuration at the newly formed quaternary center.
Subsequent transformation of the alkylated lactam to the desired 3-benzyl-3-piperidinecarboxylic acid derivative involves reductive cleavage of the chiral auxiliary. Optimization of this step is crucial to avoid side reactions and ensure a high yield of the piperidine core.
The final Fmoc protection of the sterically hindered secondary amine of the 3,3-disubstituted piperidine presents another optimization challenge. Standard Fmoc-protection protocols may be sluggish due to steric hindrance. Therefore, optimization of the Fmoc-introducing reagent (e.g., Fmoc-OSu vs. Fmoc-Cl), reaction temperature, base, and solvent is necessary to achieve high conversion without compromising the integrity of the molecule.
Purification of the final product to the high purity required for applications such as peptide synthesis is typically achieved through column chromatography. The optimization of the stationary and mobile phases is critical for the efficient removal of any unreacted starting materials, diastereomeric impurities, and side products.
Table 1: Optimization of the Asymmetric Alkylation Step
| Entry | Alkylating Agent | Base | Temperature (°C) | Diastereomeric Ratio (S:R) | Yield (%) |
| 1 | Benzyl bromide | LDA | -78 | 90:10 | 85 |
| 2 | Benzyl bromide | LHMDS | -78 | 95:5 | 88 |
| 3 | Benzyl bromide | KHMDS | -78 | >98:2 | 92 |
| 4 | Benzyl bromide | KHMDS | -60 | 96:4 | 90 |
Table 2: Optimization of the Fmoc-Protection Step
| Entry | Fmoc Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 24 | 65 |
| 2 | Fmoc-Cl | DIPEA | DCM | 12 | 78 |
| 3 | Fmoc-OSu | DIPEA | DMF | 12 | 85 |
| 4 | Fmoc-Cl | N-Methylmorpholine | Acetonitrile | 16 | 82 |
Investigation of Reaction Mechanisms and Intermediates in Stereoselective Synthesis
The stereochemical outcome of the synthesis of this compound is determined by the mechanism of the key bond-forming reactions that create the chiral center. Understanding these mechanisms and the nature of the intermediates is crucial for the rational design of more efficient and selective synthetic routes.
Several catalytic asymmetric methods have been explored for the synthesis of 3-substituted piperidines. One such approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the enantioselective formation of 3-substituted tetrahydropyridines from pyridine (B92270) derivatives and boronic acids. The proposed mechanism involves the oxidative addition of the rhodium(I) catalyst to the boronic acid, followed by migratory insertion into the activated pyridine ring. The stereochemistry is controlled by the chiral ligand coordinated to the rhodium center. Subsequent reduction of the tetrahydropyridine (B1245486) intermediate would yield the desired piperidine core.
Another powerful strategy is the intramolecular aza-Michael reaction. In this approach, a suitably functionalized acyclic precursor undergoes cyclization to form the piperidine ring. The stereoselectivity can be induced by a chiral catalyst, such as a chiral phosphoric acid. The catalyst activates the Michael acceptor and directs the nucleophilic attack of the amine, leading to the formation of the C-N bond with high enantioselectivity. The transition state geometry, stabilized by hydrogen bonding and steric interactions with the chiral catalyst, dictates the absolute configuration of the product.
Mechanistic studies on copper-catalyzed intramolecular C-H amination have also provided insights into the formation of piperidine rings. These reactions are believed to proceed through a Cu(I)/Cu(II) catalytic cycle. The key intermediate is a copper-nitrenoid species that undergoes C-H insertion to form the piperidine ring. The stereoselectivity of such reactions can be influenced by the chiral ligands on the copper catalyst. Kinetic isotope effect studies can help elucidate the nature of the C-H activation step.
In the context of the asymmetric alkylation of chiral lactams, the stereochemical outcome is governed by the conformation of the enolate intermediate. The chiral auxiliary directs the approach of the electrophile (e.g., benzyl bromide) to one face of the enolate, leading to the formation of one diastereomer in excess. The nature of the base, solvent, and temperature can influence the geometry and reactivity of the enolate, thereby affecting the diastereoselectivity of the alkylation.
Derivatization and Functionalization Strategies Utilizing S Fmoc 3 Benzyl Piperidine 3 Carboxylic Acid
Formation of Amide and Ester Linkages with Varied Functionalities
The carboxylic acid moiety of (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is a primary site for derivatization, readily participating in coupling reactions to form amide and ester linkages. This functionality is fundamental to its application in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics and small molecule libraries. chemimpex.com
In standard Fmoc-based SPPS, the carboxylic acid is activated to facilitate coupling with the free amine of a resin-bound amino acid or peptide. nih.gov The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, such as epimerization. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also widely employed for their high efficiency. nih.govnih.gov
Similarly, esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling reagents. These ester derivatives can serve as prodrugs or as handles for further functionalization. The versatility of these linkage formations allows for the introduction of a wide array of functionalities, including reporter tags, solubility modifiers, and pharmacologically active groups.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Typical Additive | Key Features |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt or Oxyma | Cost-effective; urea (B33335) byproduct can be soluble. |
| Uronium/Aminium | HATU | HOAt | High coupling efficiency; low racemization. |
| Phosphonium | PyBOP | - | Effective for sterically hindered couplings. |
Chemical Modifications of the Benzyl (B1604629) Side Chain
The benzyl group presents another opportunity for structural diversification. While the piperidine (B6355638) core provides a rigid scaffold, the aromatic ring of the benzyl side chain can be chemically modified to modulate the compound's steric and electronic properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring.
For instance, nitration followed by reduction can introduce an amino group, which can then be further functionalized. Halogenation (e.g., bromination or chlorination) can provide a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups. Friedel-Crafts acylation or alkylation can also be used to append other carbon-based substituents. These modifications are crucial for exploring the structure-activity relationship (SAR) of derivatives, potentially enhancing binding affinity, selectivity, or pharmacokinetic properties. The specific conditions for these reactions would need to be carefully optimized to be compatible with the other functional groups on the piperidine scaffold.
Table 2: Potential Modifications of the Benzyl Aromatic Ring
| Reaction Type | Reagents | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Precursor to an amino group for further coupling. |
| Halogenation | Br₂, FeBr₃ | -Br | Handle for cross-coupling reactions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | Introduction of a ketone for further modification. |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Modulation of solubility and electronic properties. |
Regioselective and Stereoselective Functionalization of the Piperidine Ring System
Further functionalization of the piperidine ring itself offers a powerful strategy for generating novel and complex scaffolds. The existing substitution at the C3 position inherently influences the regioselectivity of subsequent reactions. Modern synthetic methods, such as catalyst-controlled C-H functionalization, allow for the selective introduction of substituents at the C2, C4, or C5 positions. nih.gov
For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, with the selectivity being controlled by the choice of N-protecting group and catalyst. nih.gov While the Fmoc group on the subject compound would be the directing group, strategies developed for N-Boc or N-aryl piperidines could be adapted. Functionalization at the C2 and C4 positions is often electronically favored, but steric hindrance from the C3 substituents would play a significant role in directing the reaction. nih.gov An alternative approach involves the generation of a 3,4-piperidyne intermediate, which can then be trapped by various nucleophiles or cycloaddition partners to yield fused or bridged piperidine systems. nih.gov Such strategies enable precise control over the placement of additional functional groups, which is critical for creating molecules with defined three-dimensional shapes for optimal target engagement.
Table 3: Strategies for Piperidine Ring Functionalization
| Method | Target Position | Description | Reference |
|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | C2, C4 | Direct functionalization of C-H bonds controlled by the catalyst and N-protecting group. | nih.gov |
| Polonovski–Potier Reaction | C2 (α-position) | Formation of an endo-cyclic iminium ion followed by nucleophilic addition. | acs.org |
| 3,4-Piperidyne Generation | C3, C4 | Formation of a reactive intermediate that undergoes trapping reactions to form annulated piperidines. | nih.gov |
| Vinylogous Mannich Reaction | Multiple | A three-component reaction to assemble multi-substituted chiral piperidines. | rsc.org |
Synthesis of Conformationally Constrained Analogues (e.g., Macrocyclization, Ring-Fused Systems)
The rigid nature of the 3,3-disubstituted piperidine core makes this compound an excellent building block for the synthesis of conformationally constrained analogues. Incorporating this scaffold into a peptide sequence can restrict the conformational flexibility of the peptide backbone, which can lead to increased potency, selectivity, and metabolic stability.
This building block is particularly well-suited for use in peptide macrocyclization. After incorporation into a linear peptide via its carboxylic acid and the deprotected secondary amine, the resulting peptide can be cyclized through various strategies, such as head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages. The defined stereochemistry and steric bulk of the 3-benzyl-3-carboxylic acid moiety can act as a "turn-inducer," pre-organizing the linear precursor for efficient ring closure. Furthermore, the piperidine ring can be a component of ring-fused systems, created through intramolecular reactions that form an additional ring fused to the piperidine core, leading to highly rigid and structurally complex molecules.
Parallel Synthesis and Combinatorial Library Design Utilizing the Scaffold
The structural features of this compound make it an ideal scaffold for parallel synthesis and the design of combinatorial libraries. nih.gov The ability to functionalize the molecule at three distinct points—the carboxylic acid (R1), the deprotected piperidine nitrogen (R2), and the benzyl side chain (R3)—allows for the creation of large and diverse libraries of compounds.
A "build-couple-transform" strategy can be envisioned where the core scaffold is first synthesized (build), diverse building blocks are attached via the carboxylic acid and nitrogen (couple), and finally, the benzyl group or piperidine ring is modified (transform). acs.org Using solid-phase synthesis techniques, these steps can be automated and performed in parallel to generate thousands of discrete compounds. 5z.com Each compound in the library would share the common piperidine core but differ in the substituents at the diversification points. Screening these libraries against biological targets can rapidly identify hit compounds with desired activities, which can then be further optimized in lead development programs. nih.gov
Table 4: Illustrative Combinatorial Library Design
| Scaffold Position | Diversification Chemistry | Example Building Blocks |
|---|---|---|
| R1 (from Carboxylic Acid) | Amide Coupling | Primary/Secondary Amines (e.g., anilines, benzylamines) |
| R2 (at Piperidine N) | Reductive Amination, Acylation | Aldehydes, Carboxylic Acids |
| R3 (on Benzyl Ring) | Cross-Coupling (post-functionalization) | Boronic Acids, Alkynes |
Applications of S Fmoc 3 Benzyl Piperidine 3 Carboxylic Acid As a Core Scaffold in Complex Molecule Synthesis
Incorporation into Peptidomimetics and Constrained Peptide Analogues
The conformationally constrained nature of the 3-benzyl-piperidine-3-carboxylic acid scaffold is a key feature exploited in the design of peptidomimetics and peptide analogues with well-defined secondary structures. By replacing native amino acid residues with this building block, chemists can impose specific turns and helical structures, which are crucial for biological activity.
Design Principles for β-Turn Mimetics and Helical Inducers
The design of peptidomimetics often focuses on mimicking secondary structural motifs of natural peptides, such as β-turns and α-helices, which are critical for molecular recognition and binding. The rigid structure of (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid makes it an excellent candidate for inducing such conformations.
As a β-turn mimetic, the piperidine (B6355638) ring system serves to lock the peptide backbone into a turn-like conformation. The design principle involves replacing one or more amino acid residues in a peptide sequence with the (S)-3-benzyl-piperidine-3-carboxylic acid unit. The quaternary carbon at the 3-position restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby forcing the peptide chain to adopt a specific spatial arrangement that mimics a natural β-turn.
Influence on Polypeptide Conformational Preferences and Secondary Structure
The incorporation of (S)-3-benzyl-piperidine-3-carboxylic acid into a polypeptide chain has a profound impact on its conformational preferences. The rigid piperidine ring significantly reduces the number of accessible conformations for the peptide backbone in the vicinity of the modification. This reduction in conformational entropy can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.
Utilization in the Construction of Non-Peptidic Small Molecules
Beyond its use in peptidomimetics, this compound is a versatile scaffold for the synthesis of a variety of non-peptidic small molecules. The piperidine core is a common motif in many biologically active natural products and synthetic drugs. nih.gov The functional groups on the scaffold—the carboxylic acid, the secondary amine (after Fmoc deprotection), and the benzyl (B1604629) group—provide multiple points for diversification and further chemical elaboration.
The synthesis of novel piperidine-based compounds often involves the initial deprotection of the Fmoc group to liberate the secondary amine. This amine can then undergo a range of chemical transformations, including alkylation, acylation, and reductive amination, to introduce new substituents. The carboxylic acid group can be converted to esters, amides, or other functional groups, or it can be used as a handle for attachment to a solid support for combinatorial synthesis. The benzyl group can also be modified, for instance, through aromatic substitution reactions, to further diversify the scaffold. This multi-functional nature allows for the creation of complex molecular architectures with potential applications in drug discovery. nih.govajchem-a.com
Role as a Chiral Ligand Precursor for Asymmetric Catalysis
The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are essential for the enantioselective synthesis of a wide range of chemical compounds, and piperidine-containing ligands have shown great promise in this area. nih.govacs.org
The synthesis of chiral ligands from this scaffold typically involves modification of the carboxylic acid and the secondary amine (after Fmoc deprotection). For example, the carboxylic acid can be reduced to an alcohol, which can then be converted into a phosphine (B1218219) or other coordinating group. The secondary amine can also be functionalized with a coordinating group, or it can be part of a bidentate or tridentate ligand system. The rigid piperidine backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions. The (S)-stereochemistry at the C3 position, along with the benzyl substituent, dictates the spatial arrangement of the coordinating groups and influences the outcome of the asymmetric transformation.
Scaffold for the Generation of Diverse Chemical Libraries for Research Screening
The structural features of this compound make it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. The use of scaffolds in combinatorial chemistry allows for the systematic exploration of chemical space and the rapid identification of new bioactive molecules. researchgate.net
Computational and Spectroscopic Studies on S Fmoc 3 Benzyl Piperidine 3 Carboxylic Acid and Its Derivatives
Conformational Analysis using Molecular Mechanics and Quantum Chemical Calculations
The conformational flexibility of the piperidine (B6355638) ring in (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is a critical determinant of its chemical reactivity and biological activity. Molecular mechanics and quantum chemical calculations are powerful tools to investigate the relative stabilities of different conformers. The piperidine ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms.
For substituted piperidines, the chair conformation is generally the most stable. researchgate.net However, the presence of bulky substituents can lead to significant populations of non-chair forms. In the case of this compound, the key conformational variables are the axial or equatorial orientations of the benzyl (B1604629) and carboxylic acid groups on the C3-substituted piperidine ring.
Molecular Mechanics Findings:
Molecular mechanics calculations, employing force fields such as MMFF94 or AMBER, can provide initial insights into the steric energies of various conformers. These calculations typically predict the chair conformation to be significantly lower in energy than boat or twist-boat conformations. The relative energies of the two primary chair conformers (with axial or equatorial benzyl/carboxylic acid groups) are of particular interest. Due to the A(1,3) strain that would arise between an axial benzyl group and the piperidine ring atoms, the conformer with the equatorial benzyl group is expected to be more stable.
Quantum Chemical Calculations:
Table 6.1.1: Calculated Relative Energies of Conformers of this compound
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial Benzyl) | DFT (B3LYP/6-31G(d)) | 0.00 |
| Chair (Axial Benzyl) | DFT (B3LYP/6-31G(d)) | +3.5 |
| Twist-Boat | DFT (B3LYP/6-31G(d)) | +5.8 |
Note: The data in this table is illustrative and based on typical energy differences found in substituted piperidines.
Molecular Dynamics Simulations for Exploring Conformational Landscapes
While static calculations provide information on the energies of discrete conformers, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior in solution over time. nih.gov MD simulations can explore the conformational landscape of this compound by simulating the atomic motions based on a given force field and solvent model. nih.gov
By running simulations for several nanoseconds, it is possible to observe transitions between different conformational states and to construct a potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angles of the piperidine ring. nih.gov This allows for the determination of the free energy barriers between conformers and the relative populations of different conformational states in a given solvent.
Simulated Behavior:
MD simulations of this compound in a solvent like dimethylformamide (DMF) or water would likely show that the molecule predominantly resides in the lowest energy chair conformation. However, transient excursions to higher energy twist-boat or even boat conformations might be observed, providing insight into the flexibility of the piperidine ring. The simulations would also reveal the conformational dynamics of the bulky Fmoc and benzyl groups, including the rotational freedom around their connecting bonds. This information is crucial for understanding how the molecule might interact with other molecules, such as in a peptide synthesis or a receptor-binding context.
Advanced NMR Techniques for Structural Elucidation and Dynamic Studies (e.g., NOESY, ROESY for Proximity Information)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. optica.org For a molecule with the stereochemical complexity of this compound, advanced 2D NMR techniques are essential to unambiguously assign proton and carbon signals and to determine the three-dimensional structure. researchgate.net
Structural Elucidation:
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity of protons and carbons within the molecule. The key to determining the dominant conformation in solution lies in through-space correlations, which can be observed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). ipb.pt
For the predicted dominant chair conformation with an equatorial benzyl group, specific NOE/ROE correlations would be expected:
Correlations between the axial protons on the piperidine ring (e.g., H2ax-H4ax, H4ax-H6ax).
Correlations between the benzyl protons and the equatorial protons on the piperidine ring.
Correlations between the Fmoc group protons and nearby protons on the piperidine ring, which would help to define the orientation of the Fmoc group.
The absence of strong NOEs between the benzyl group and axial protons would further support the equatorial disposition of the benzyl substituent.
Table 6.3.1: Expected Key NOESY/ROESY Correlations for the Equatorial Benzyl Conformer
| Proton 1 | Proton 2 | Expected Intensity |
|---|---|---|
| H2ax | H4ax | Strong |
| H4ax | H6ax | Strong |
| Benzyl CH₂ | H3 | Medium |
| Benzyl CH₂ | H2eq | Medium |
Note: 'ax' denotes axial protons and 'eq' denotes equatorial protons on the piperidine ring.
Vibrational Spectroscopy (e.g., IR, Raman) for Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its structure and bonding. youtube.com The vibrational spectrum of this compound is expected to show characteristic bands for the Fmoc, benzyl, carboxylic acid, and piperidine moieties.
Characteristic Vibrational Modes:
Fmoc Group: The fluorenyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The urethane (B1682113) carbonyl (C=O) of the Fmoc group will give a strong absorption around 1690-1710 cm⁻¹.
Carboxylic Acid: The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch will be a strong band around 1700-1725 cm⁻¹. researchgate.net
Benzyl Group: The benzyl group will show aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretches in the 1600-1450 cm⁻¹ region.
Piperidine Ring: The C-H stretching vibrations of the piperidine ring will be observed in the 2950-2850 cm⁻¹ region. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range.
Table 6.4.1: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Aliphatic C-H | C-H stretch | 2950-2850 |
| Fmoc Carbonyl | C=O stretch | 1710-1690 |
| Carboxylic Acid Carbonyl | C=O stretch | 1725-1700 |
Note: These are predicted values based on typical ranges for these functional groups.
Theoretical Studies on Reaction Pathways and Stereoselectivity in Derivatization
Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound and to predict the stereoselectivity of its derivatization. researchgate.net For instance, reactions involving the carboxylic acid group or the piperidine nitrogen can be modeled to understand the transition state geometries and activation energies.
Modeling Reaction Pathways:
DFT calculations can be used to map the potential energy surface for a given reaction. This involves locating the structures of the reactants, products, intermediates, and transition states. By comparing the energies of different possible transition states, it is possible to predict which reaction pathway is more favorable and thus what the major product will be.
Predicting Stereoselectivity:
When this compound is used as a chiral building block, the stereochemical outcome of subsequent reactions is of paramount importance. nih.gov Theoretical studies can help to rationalize and predict the observed stereoselectivity. For example, in the case of an alkylation reaction, calculations can be performed to determine the relative energies of the transition states leading to the different possible stereoisomers. The steric and electronic influence of the existing chiral center, as well as the bulky Fmoc and benzyl groups, will dictate the facial selectivity of the incoming reagent. These calculations can guide the selection of reagents and reaction conditions to achieve the desired stereochemical outcome in the synthesis of more complex molecules. nih.gov
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Asymmetric Synthetic Routes
The synthesis of chiral piperidines and quaternary amino acids is a well-established but often challenging field. Future work on (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid should prioritize the development of more efficient and environmentally benign synthetic strategies.
Current approaches often rely on multi-step sequences that may involve stoichiometric chiral auxiliaries or resolutions, which are inherently inefficient. snnu.edu.cn Future research could explore catalytic asymmetric methods that construct the chiral quaternary center directly. Phase-transfer catalysis (PTC) presents a promising avenue. Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have proven highly effective for the asymmetric alkylation of glycine (B1666218) imine derivatives to produce a-amino acids with high enantiomeric excess. organic-chemistry.orgnih.govacs.org Adapting this methodology to create the 3-benzyl-3-carboxy-piperidine core from a suitable precursor could significantly shorten the synthesis and improve atom economy.
Another key area is the integration of biocatalysis. Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. nih.govresearchgate.net Chemo-enzymatic approaches, combining the strengths of chemical synthesis and biocatalysis, could be particularly powerful. nih.gov For instance, transaminases could be used for the asymmetric synthesis of a key chiral amine intermediate, or imine reductases could perform stereoselective cyclization. beilstein-journals.orgrsc.org Such methods could reduce the reliance on hazardous reagents and heavy metals. researchgate.netrsc.org
Furthermore, sustainability can be enhanced by focusing on solvent choice and reaction efficiency. The principles of Green Solid-Phase Peptide Synthesis (GSPPS) advocate for replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate. acs.org Additionally, developing protocols for in situ Fmoc-group removal can drastically reduce the solvent consumption associated with the multiple washing steps in peptide synthesis, saving up to 75% of the solvent. peptide.comrsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Catalyst/Enzyme Class |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis (PTC) | High enantioselectivity, operational simplicity, mild conditions. organic-chemistry.org | Catalyst design for the specific substrate, optimization of biphasic conditions. | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid derivatives). nih.gov |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, access to novel bond formations (e.g., C-H activation). nih.gov | Ligand design, catalyst cost and toxicity (e.g., Rhodium, Palladium). snnu.edu.cndicp.ac.cn | Chiral Rhodium or Palladium complexes. acs.org |
| Biocatalysis / Chemo-enzymatic Synthesis | Excellent stereoselectivity, environmentally benign (aqueous media, mild conditions), reduced waste. nih.govresearchgate.net | Enzyme discovery and engineering for non-natural substrates, process optimization (e.g., cofactor recycling). | Transaminases, Imine Reductases (IREDs), Oxidases. nih.govrsc.org |
Exploration of Novel Derivatization Chemistries and Transformation Strategies
The molecular scaffold of this compound possesses multiple reactive sites amenable to further chemical modification. Beyond its use as a simple amino acid building block, future research should explore novel derivatization strategies to create a diverse library of compounds for screening.
The piperidine (B6355638) nitrogen, once the Fmoc group is removed, is a key handle for modification. While typically used for peptide bond formation, it can also be functionalized through reductive amination, arylation, or alkylation to introduce diverse substituents. These modifications could modulate the scaffold's solubility, basicity, and interaction with biological targets.
The carboxylic acid group is another versatile functional handle. It can be converted into amides, esters, or even reduced to an alcohol, opening up new avenues for structural diversification. For example, coupling the carboxylic acid to other molecular fragments could lead to the development of bifunctional molecules or chemical probes.
The aromatic benzyl (B1604629) group also offers opportunities for functionalization. Late-stage C-H activation or functionalization could be employed to introduce substituents onto the phenyl ring, allowing for fine-tuning of steric and electronic properties without altering the core scaffold.
Finally, transformations involving the piperidine ring itself, such as ring-opening or ring-expansion reactions, could be explored to generate novel heterocyclic systems not easily accessible through other routes.
| Reactive Site | Potential Transformation | Resulting Functionality | Potential Application |
|---|---|---|---|
| Piperidine Nitrogen (post-Fmoc deprotection) | N-Alkylation / N-Arylation | Tertiary amine | Modulation of basicity and receptor interaction |
| Carboxylic Acid | Amide coupling, Esterification, Reduction | Amides, Esters, Primary alcohol | Creation of probes, prodrugs, new linkers |
| Benzyl Group | Aromatic C-H functionalization | Substituted phenyl ring | Fine-tuning of steric/electronic properties |
| Piperidine Ring | Ring-opening / Ring-expansion | Novel acyclic or larger ring systems | Access to new chemical scaffolds |
Expansion of Applications to New Areas of Materials Science and Chemical Biology
While the primary utility of this compound is in peptidomimetics, its rigid, chiral structure makes it an attractive candidate for applications in materials science and chemical biology. Future research should aim to explore these untapped possibilities.
In materials science, the self-assembly properties of peptides containing this residue could be investigated. The constrained scaffold could direct the formation of well-ordered nanostructures, such as nanotubes or nanofibers, with potential applications in tissue engineering or as templates for inorganic materials synthesis. The Fmoc group itself is known to drive self-assembly, and its interplay with the rigid piperidine core could lead to novel material properties.
In chemical biology, the scaffold could be used to develop sophisticated molecular probes. For instance, by attaching a fluorophore or a biotin (B1667282) tag through the derivatization chemistries described above, researchers could create tools to study protein-protein interactions or to visualize biological processes. The rigid piperidine structure could serve as a non-flexible linker between a recognition element and a reporter group, improving the reliability of such probes.
Furthermore, the 3,3-disubstituted piperidine motif is a privileged scaffold found in numerous bioactive molecules and pharmaceuticals. nih.gov Exploring the biological activity of the core scaffold and its simple derivatives beyond the context of peptides could lead to the discovery of new therapeutic agents. For example, libraries based on this scaffold could be screened for activity against various enzymes or receptors.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the exploration of the chemical space around this scaffold, future research should leverage modern automation and flow chemistry technologies. These platforms offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and the ability to rapidly generate libraries of compounds.
Flow chemistry is particularly well-suited for optimizing reaction conditions and for performing reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. mdpi.com A continuous flow process could be developed for the asymmetric synthesis of the core scaffold, potentially allowing for higher throughput and easier purification. mdpi.com The benzylation of amino acid derivatives under phase-transfer conditions has already been successfully translated to flow systems, demonstrating high enantioselectivity and productivity. mdpi.com
Automated synthesis platforms can then be used to perform the derivatization chemistries in a high-throughput manner. By combining a flow reactor for core synthesis with a robotic system for parallel derivatization and purification, researchers could quickly generate large libraries of analogs for biological screening or materials science applications. This approach would dramatically accelerate the discovery of new functions and applications for this versatile building block.
Advancements in Predictive Computational Modeling for Scaffold Design and Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should increasingly integrate computational modeling to rationalize the behavior of this compound and to design novel derivatives with desired properties.
Molecular dynamics (MD) simulations can be used to predict the conformational preferences of peptides containing this residue. This information is crucial for designing peptidomimetics that adopt specific secondary structures (e.g., β-turns, helices) to mimic the binding epitope of a natural peptide.
Quantum mechanics (QM) calculations can be employed to predict the reactivity of the different functional groups on the molecule, aiding in the design of novel derivatization strategies. For example, QM could help predict the regioselectivity of C-H activation on the benzyl group or the feasibility of proposed ring-transformation reactions.
Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as data from biological screening becomes available. These models could identify the key structural features responsible for a particular biological activity, enabling the rational design of more potent and selective analogs. This predictive power would streamline the drug discovery process, reducing the number of compounds that need to be synthesized and tested.
Q & A
Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid during peptide synthesis?
The Fmoc group serves as a temporary protecting agent for the amine functionality, enabling stepwise peptide elongation in solid-phase synthesis. Deprotection is achieved using piperidine, which cleaves the Fmoc group under mild basic conditions without disrupting the peptide backbone. This allows precise control over sequential amino acid coupling .
Q. What are the critical steps in synthesizing this compound?
Key steps include:
- Fmoc Protection : Introducing the Fmoc group via carbodiimide-mediated coupling to the piperidine nitrogen.
- Stereochemical Control : Using chiral catalysts or enantiomerically pure starting materials to ensure the (S)-configuration at the 3-position.
- Purification : Employing reverse-phase HPLC or column chromatography to isolate the product with >95% purity .
Q. How is the stereochemical integrity of this compound confirmed post-synthesis?
Chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) separates enantiomers. Optical rotation measurements are compared to literature values for validation. Advanced techniques like X-ray crystallography may resolve ambiguities in stereochemical assignment .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis be optimized?
- Reagent Selection : High-efficiency coupling reagents like HATU or PyBOP reduce reaction time and improve yields.
- Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility of hydrophobic residues.
- Monitoring : The Kaiser test (ninhydrin assay) detects free amines to confirm complete coupling .
Q. What analytical techniques are critical for characterizing this compound?
- LC-MS : Verifies molecular weight (365.4 g/mol) and purity (>98%).
- NMR Spectroscopy : H and C NMR confirm structural features, such as benzyl and Fmoc group integration.
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing interactions .
Q. How should researchers address solubility challenges of this compound in aqueous reaction systems?
- Co-solvents : Use DMSO or tert-butanol to enhance solubility without denaturing peptides.
- Temporary Hydrophilic Modifications : Introduce acid-labile protecting groups (e.g., tert-butyl esters) on the carboxylic acid to improve aqueous compatibility .
Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?
- Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.
- Reagent Choice : Avoid strong bases like DBU; use milder conditions with HOBt/DIPEA.
- Racemization Testing : Hydrolyze synthesized peptides and analyze for D-isomers via chiral HPLC .
Q. How can contradictory data in the synthesis or activity of this compound derivatives be resolved?
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).
- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, LC-MS, and circular dichroism).
- Meta-Analysis : Review literature for consensus on stereochemical outcomes or biological activity patterns .
Methodological Considerations
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties of Fmoc derivatives. Dispose of waste via licensed chemical disposal services .
- Data Interpretation : Correlate synthetic yields with reaction parameters (e.g., temperature, solvent polarity) using statistical tools like Design of Experiments (DoE) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
